

Application Notes and Protocols for Fluorescence Microscopy Using Cyanine5.5 Tetrazine

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Compound of Interest

Compound Name: *Cyanine5.5 tetrazine*

Cat. No.: *B1192613*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine5.5 (Cy5.5) tetrazine for fluorescence microscopy. This near-infrared (NIR) fluorescent probe is a powerful tool for bioorthogonal labeling, enabling the specific and efficient visualization of biomolecules in live cells and in vivo. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific experimental systems.

Introduction

Cyanine5.5 tetrazine is a fluorescent dye that belongs to the cyanine family, known for their high extinction coefficients and brightness. The tetrazine moiety allows for a highly specific and rapid bioorthogonal reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a catalyst. This makes Cy5.5 tetrazine an ideal probe for labeling and imaging specific biomolecules in complex biological environments with minimal perturbation to the system.[1][2]

The key advantages of using Cy5.5 tetrazine include its far-red emission, which minimizes background autofluorescence from biological samples, and the fluorogenic potential of the tetrazine-dye conjugate.[3][4][5] In its unbound state, the tetrazine can quench the fluorescence

of the Cy5.5 dye. Upon reaction with a TCO-modified target, this quenching is relieved, leading to a significant increase in fluorescence intensity and enabling no-wash imaging protocols.

Data Presentation

The following tables summarize the key quantitative data for **Cyanine5.5 tetrazine** and its application.

Table 1: Physicochemical and Spectral Properties of **Cyanine5.5 Tetrazine**

Property	Value	Source
Excitation Maximum (λ_{ex})	~673-675 nm	
Emission Maximum (λ_{em})	~690-694 nm	
Molar Extinction Coefficient (ϵ)	~211,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.21	
Molecular Weight	~767.01 g/mol	

Table 2: Kinetic Data for the Tetrazine-TCO Ligation

Reaction	Second-Order Rate Constant (k_2)	Source
Tetrazine-TCO iEDDA	Up to $10^6 \text{ M}^{-1}\text{s}^{-1}$	

Experimental Protocols

Protocol 1: Live-Cell Imaging of TCO-Modified Biomolecules

This protocol describes the labeling and imaging of live cells expressing a TCO-modified protein of interest.

Materials:

- Live cells expressing the TCO-modified protein of interest, cultured on glass-bottom dishes or chamber slides.
- **Cyanine5.5 tetrazine** stock solution (1 mM in anhydrous DMSO).
- Complete cell culture medium.
- Phosphate-buffered saline (PBS), pH 7.4.
- Fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., Excitation: 630-650 nm, Emission: 660-700 nm).

Procedure:

- Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.
- Preparation of Labeling Solution: Prepare a fresh working solution of **Cyanine5.5 tetrazine** by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically.
- Cell Labeling:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the **Cyanine5.5 tetrazine** labeling solution to the cells.
 - Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will depend on the specific tetrazine-TCO pair and the expression level of the target protein.
- Washing (Optional but Recommended for Non-Fluorogenic Probes):
 - Remove the labeling solution.

- Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe and reduce background fluorescence.
- Imaging:
 - Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
 - Image the cells using a fluorescence microscope with the appropriate filter set for Cy5.5.
 - Acquire images using optimal exposure times to maximize signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: In Vivo Pretargeted Imaging in a Mouse Model

This protocol outlines a pretargeting strategy for in vivo imaging using a TCO-modified antibody and **Cyanine5.5 tetrazine**.

Materials:

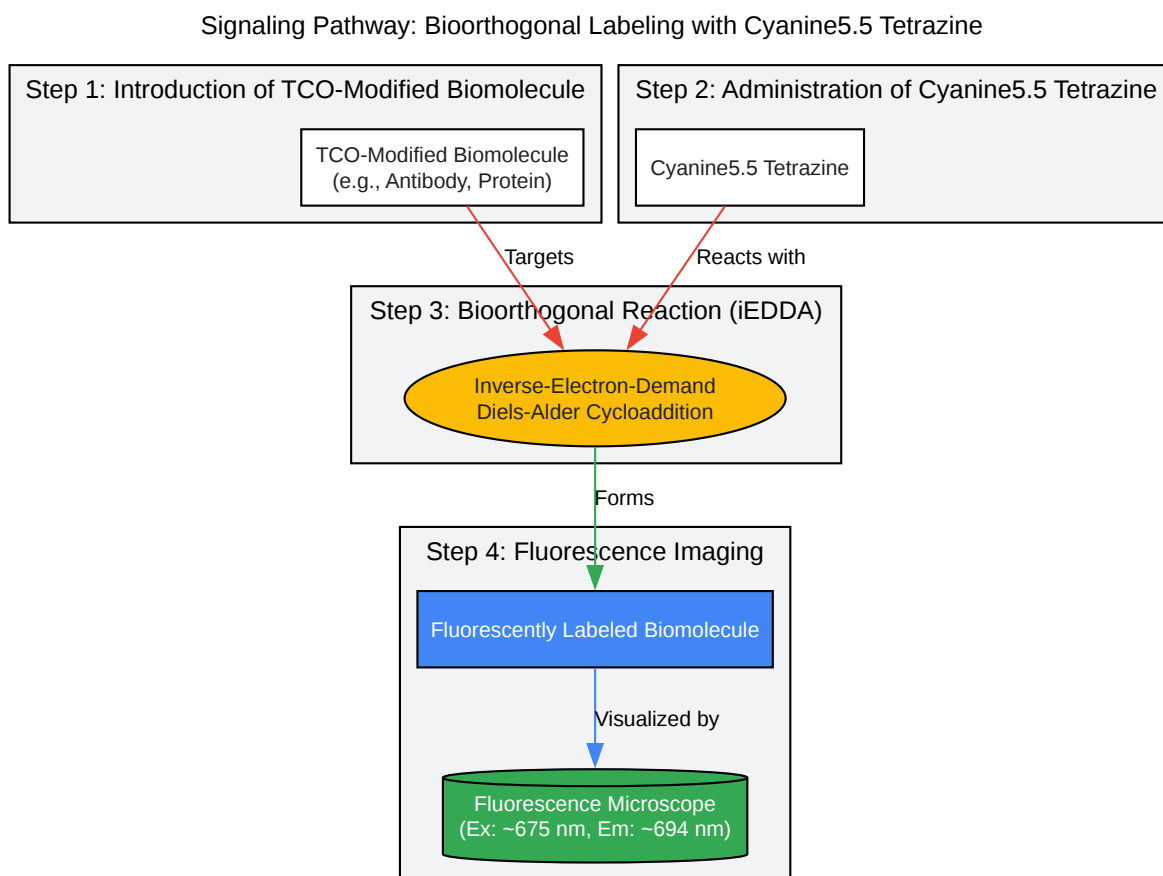
- Animal model (e.g., tumor-bearing mouse).
- TCO-conjugated targeting antibody.
- **Cyanine5.5 tetrazine**.
- Sterile PBS, pH 7.4.
- Anhydrous DMSO.
- In vivo imaging system with appropriate NIR filters.
- Anesthesia (e.g., isoflurane).

Procedure:

- Antibody Administration:

- Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The typical dose is in the range of 1-10 mg/kg.
- Allow the antibody to circulate and accumulate at the target site for 24-72 hours. This allows for the clearance of unbound antibody, which is crucial for reducing background signal.
- **Cyanine5.5 Tetrazine Administration:**
 - Prepare a stock solution of **Cyanine5.5 tetrazine** in DMSO.
 - Dilute the stock solution in sterile PBS to the desired final concentration. The final DMSO concentration should be below 5%.
 - Administer the **Cyanine5.5 tetrazine** solution to the mice, typically via intravenous injection. The optimal dose should be determined empirically.
- **In Vivo Imaging:**
 - At various time points after the administration of **Cyanine5.5 tetrazine** (e.g., 1, 4, 8, and 24 hours), anesthetize the mice.
 - Perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~670 nm).
 - Acquire images and quantify the fluorescence intensity in the region of interest and other organs to determine the target-to-background ratio.
- **Ex Vivo Analysis (Optional):**
 - At the end of the imaging study, euthanize the mice and harvest the tumor and major organs.
 - Image the excised organs ex vivo to confirm the in vivo findings and to quantify the biodistribution of the fluorescent probe.

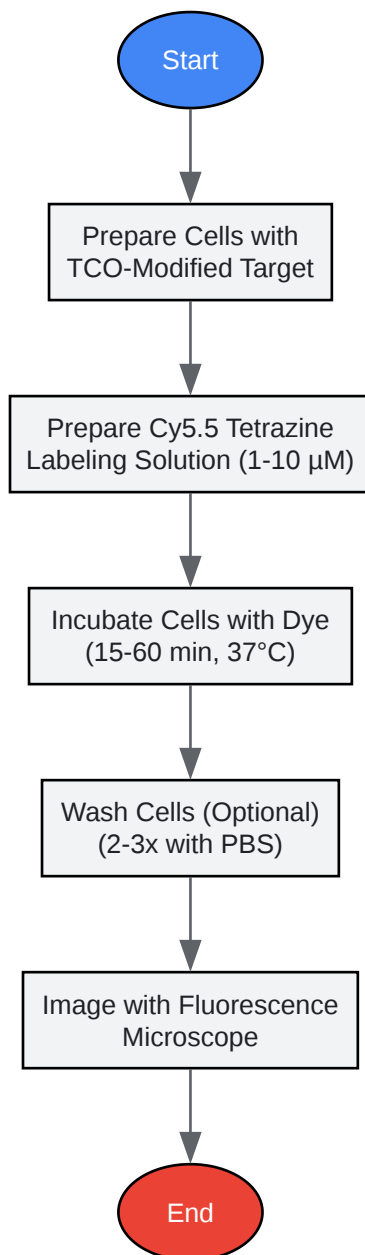
Mandatory Visualizations



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Caption: Bioorthogonal labeling pathway using **Cyanine5.5 tetrazine**.

Experimental Workflow: Live-Cell Imaging



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Caption: Workflow for live-cell imaging with **Cyanine5.5 tetrazine**.

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- To cite this document: BenchChem. [Application Notes and Protocols for Fluorescence Microscopy Using Cyanine5.5 Tetrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192613#using-cyanine5-5-tetrazine-for-fluorescence-microscopy]

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